molecular formula C15H28N2O2 B1528096 Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 1272758-41-4

Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B1528096
CAS No.: 1272758-41-4
M. Wt: 268.39 g/mol
InChI Key: XLCNOLSVIODXPX-UHFFFAOYSA-N
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Description

Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate is a valuable spirocyclic building block in medicinal chemistry and drug discovery research. Compounds based on the 3-azaspiro[5.5]undecane scaffold are of significant interest due to their three-dimensional structure and drug-like properties, which can improve binding selectivity and optimize pharmacokinetic profiles in lead molecules . The 9-amino functional group on this scaffold provides a versatile handle for further chemical modification, allowing researchers to create diverse libraries of compounds for biological screening. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthesis and can be readily removed under mild acidic conditions to unveil the secondary amine for further derivatization . Spirocyclic structures like this one are frequently explored in pharmaceutical research for their potential to target a wide range of diseases. While the specific biological activity of this exact compound may not be fully characterized, closely related 1,9-diazaspiro[5.5]undecane analogues have demonstrated promising inhibitory activities against various enzymes and receptors, highlighting the potential of this chemotype for developing new therapeutic agents . This compound is intended for research and development purposes only in laboratory settings. It is strictly for in-vitro studies and is not certified for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-8-15(9-11-17)6-4-12(16)5-7-15/h12H,4-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCNOLSVIODXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745367
Record name tert-Butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272758-41-4
Record name tert-Butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
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Scientific Research Applications

Medicinal Chemistry

Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate is primarily utilized in the development of pharmaceuticals, particularly as a building block in the synthesis of bioactive compounds. Its unique spirocyclic structure contributes to its biological activity, making it a candidate for various therapeutic applications.

Anticancer Research

Recent studies have investigated the compound's potential in anticancer therapies, particularly due to its ability to interact with specific biological targets involved in cancer cell proliferation. For instance, it has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis .

Neuropharmacology

The compound has also been explored for neuropharmacological applications. Its structural characteristics suggest potential interactions with neurotransmitter systems, which could lead to developments in treatments for neurological disorders such as depression and anxiety .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that can lead to various derivatives with enhanced pharmacological properties. The ability to modify the compound's structure opens avenues for creating more potent analogs.

Case Study: Synthesis of Derivatives

A study demonstrated the synthesis of several derivatives of this compound, which were evaluated for their biological activities. Some derivatives exhibited improved selectivity and potency against targeted enzymes involved in disease pathways .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryBuilding block for pharmaceuticalsPotential anticancer activity
NeuropharmacologyPossible treatment for neurological disordersInteraction with neurotransmitter systems
SynthesisDerivatives for enhanced activityImproved selectivity and potency
Safety ProfileHandling precautionsClassified as harmful

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate and its analogs:

Compound Key Substituents CAS Number Molecular Weight Key Applications Biological Relevance
This compound 9-Amino, 3-Boc 1272758-41-4 268.40 PROTAC synthesis, kinase inhibitors Enables conjugation via amine for prodrug strategies
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 9-Oxo, 3-Boc 873924-08-4 267.36 Intermediate for PARP inhibitors (e.g., Olaparib derivatives) Oxo group enhances hydrogen bonding with enzymatic targets
Tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate 9-Hydroxymethyl, 3-Boc MFCD27956911 269.37 Radiolabeled PET tracers (e.g., alpha-synuclein imaging agents) Hydroxymethyl improves solubility and metabolic stability
Tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate 8-Oxo, 3-Boc, 9-NH 1061731-86-9 268.35 Inhibitors of AAA ATPase p97 Diazaspiro core acts as a piperazine bioisostere, enhancing binding affinity
Tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate 5-Fluoro, 7-Boc 1250998-80-1 258.30 Anticancer agents (e.g., indole-based p97 inhibitors) Fluorine substitution optimizes pharmacokinetics and blood-brain barrier penetration

Structural and Functional Insights:

Substituent Effects: The 9-amino group in the target compound provides a reactive site for amide coupling, enabling linkage to warhead molecules in PROTACs . In contrast, the 9-oxo analog (CAS 873924-08-4) is used in PARP inhibitors due to its ability to coordinate with zinc ions in enzymatic active sites . Diazaspiro cores (e.g., 3,9-diazaspiro[5.5]undecane) exhibit superior binding to targets like p97 ATPase compared to monocyclic piperazines, attributed to reduced conformational flexibility and improved steric complementarity .

Pharmacokinetic Properties: The hydroxymethyl derivative (MFCD27956911) demonstrates enhanced aqueous solubility (logP = 1.2) compared to the amino analog (logP = 2.8), making it suitable for intravenous formulations in PET imaging . Fluorine-substituted analogs (e.g., 5-fluoro-2,7-diazaspiro[3.5]nonane) show increased metabolic stability, with plasma half-lives exceeding 6 hours in rodent models .

Synthetic Accessibility :

  • The target compound is synthesized via Buchwald-Hartwig coupling of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate with aryl halides, achieving yields of 40–50% .
  • Oxo derivatives (e.g., CAS 873924-08-4) are typically prepared via oxidation of spirocyclic amines using reagents like pyridinium chlorochromate (PCC) .

Safety Profiles: The amino compound carries hazard statements H302 (harmful if swallowed) and H319 (causes serious eye irritation), necessitating handling under inert atmospheres .

Biological Activity

Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1272758-41-4) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the class of spirocyclic compounds, which have shown promise in various pharmacological applications, including as ligands for neurotransmitter receptors.

Chemical Structure and Properties

The molecular formula of this compound is C15H28N2O2C_{15}H_{28}N_{2}O_{2} with a molecular weight of approximately 268.401 g/mol. Its structure features a spirocyclic framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC15H28N2O2
Molecular Weight268.401 g/mol
CAS Number1272758-41-4
Purity≥ 97%

GABA Receptor Interaction

Recent studies have highlighted the role of similar spirocyclic compounds as antagonists of the gamma-aminobutyric acid type A receptor (GABAAR). This compound may exhibit similar properties, potentially influencing GABAergic signaling pathways, which are crucial in regulating neuronal excitability and neurotransmission.

  • Mechanism of Action : Compounds with a spirocyclic structure have been shown to bind to the GABAARs, modulating their activity. This interaction can lead to significant effects on cellular functions, including immune response modulation and neuronal inhibition.
  • Case Studies : A study by Bavo et al. (2021) demonstrated that related compounds acted as competitive antagonists at GABAARs, suggesting that this compound may also possess antagonistic properties against these receptors .

Immunomodulatory Effects

The influence of GABAARs on T cell proliferation suggests that compounds affecting these receptors could modulate immune responses. For instance, the potentiation of GABAAR activity has been linked to suppressed T cell responses, indicating a potential therapeutic application in inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds like this compound:

CompoundBinding Affinity (Ki)Activity Type
Compound A50 nMGABAAR Antagonist
Compound B200 nMGABAAR Antagonist
Tert-butylTBDPotential Antagonist

Note: TBD indicates that further studies are required to establish binding affinities for this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound is typically synthesized via multi-step routes involving coupling reactions. For example, this compound reacts with fluorinated isoindoline-dione derivatives in dimethyl sulfoxide (DMSO) with N-ethyl-N,N-diisopropylamine (DIPEA) at 130°C under inert conditions . Optimizing stoichiometry (e.g., 1:1.1 molar ratio of amine to electrophile) and reaction time (3–5 hours) can enhance yields (40–59%) . Purification via flash chromatography using gradients of ethyl acetate/hexane is recommended .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodology : Use high-resolution techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm, spirocyclic protons at δ 3.0–4.5 ppm) .
  • LC-MS : Confirm molecular weight ([M+H]+^+ = 297.2) and detect impurities (<2%) .
  • X-ray crystallography : Resolve the spirocyclic core using SHELX software for unambiguous structural confirmation .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group. Stability assays show decomposition >5% after 6 months at room temperature .

Advanced Research Questions

Q. How can computational modeling predict the spirocyclic core’s conformational flexibility and its impact on biological activity?

  • Methodology :

  • Perform density functional theory (DFT) calculations to assess energy barriers for ring puckering and axial/equatorial transitions .
  • Use molecular dynamics simulations in explicit solvent (e.g., water, DMSO) to study solvation effects on conformation .
  • Corrogate with experimental data (e.g., X-ray structures) to validate in silico models .

Q. What strategies mitigate side reactions during the coupling of this compound with electrophilic partners?

  • Methodology :

  • Protecting group chemistry : Temporarily block the secondary amine with Boc or Fmoc groups to prevent over-alkylation .
  • Catalytic systems : Employ Pd0^0/XantPhos or Ru-based catalysts for selective C–N bond formation, reducing dimerization byproducts .
  • In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate before side-product formation .

Q. How does the spirocyclic scaffold influence pharmacokinetic properties compared to non-cyclic analogs?

  • Methodology :

  • LogP assays : Measure partition coefficients (e.g., shake-flask method) to assess lipophilicity (predicted LogP = 2.1 for the compound) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to compare half-life (<30 minutes for non-cyclic vs. >60 minutes for spirocyclic analogs) .
  • Plasma protein binding : Use ultrafiltration to quantify unbound fractions (e.g., 15–20% binding for this compound) .

Q. What experimental approaches resolve contradictions in reported bioactivity data for diazaspiro compounds in PARP inhibitor studies?

  • Methodology :

  • Dose-response assays : Re-evaluate IC50_{50} values across multiple cell lines (e.g., BRCA-mutant vs. wild-type) using standardized protocols .
  • Off-target profiling : Screen against kinase panels to identify non-PARP interactions that may explain variability .
  • Crystallographic analysis : Compare ligand-binding modes in PARP1/2 co-crystal structures to confirm mechanistic hypotheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
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Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate

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